4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine
Description
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine is a triazine derivative characterized by a morpholino group at the 6-position and a methylthio (-SMe) substituent at the 4-position. Triazine derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to interact with biological targets.
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5OS/c1-15-8-11-6(9)10-7(12-8)13-2-4-14-5-3-13/h2-5H2,1H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDNAVZVMWGGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369416 | |
| Record name | 4-(Methylsulfanyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-65-6 | |
| Record name | 4-(Methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175204-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylsulfanyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with thiourea under basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the triazine intermediate with methylthiol or its derivatives.
Substitution with Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions, where the triazine intermediate is reacted with morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholino or methylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Key Structural Features and Properties of Selected Triazine Derivatives
*Calculated from molecular formula C₈H₈N₄S₂.
Key Observations :
- Chloro vs. Methylthio Substitutents: Chloro derivatives (e.g., 4-Chloro-N-methyl-6-morpholino-triazin-2-amine) exhibit higher molecular weights and altered electronic profiles compared to methylthio analogs.
- Aryl vs. Alkyl Amines: Compounds with aryl amines (e.g., 4-(4-methoxyphenyl)-6-morpholino-triazin-2-amine) demonstrate improved corrosion inhibition due to planar aromatic systems that adsorb onto metal surfaces . In contrast, alkylamines (e.g., N-Boc-6-amino-1,4-oxazepane derivatives) prioritize solubility and pharmacokinetic properties .
Anticancer Activity :
- A morpholino-triazine derivative with an indol-3-yl-pyrazole substituent (4-(5-amino-3-(1H-indol-3-yl)-1H-pyrazol-1-yl)-6-morpholino-triazin-2-amine) showed potent EGFR inhibition (IC₅₀ = 12 nM) and apoptosis induction in lung cancer cells, highlighting the role of heterocyclic appendages in targeting kinases .
- Copper Complexes: Dichloro{4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-morpholino-1,3,5-triazin-2-amine}copper(II) exhibited cytotoxicity via DNA intercalation, suggesting metal coordination enhances therapeutic efficacy .
Kinase Inhibition :
- PQR530, a dual PI3K/mTOR inhibitor, incorporates a difluoromethyl-pyridine moiety alongside morpholino-triazine, achieving brain penetration and oral bioavailability. This contrasts with simpler methylthio derivatives, which may lack such specificity .
Biological Activity
4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities. This compound features a triazine ring, which is known for its stability and versatility in various biological applications. The presence of the methylthio and morpholino groups enhances its reactivity and potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 219.27 g/mol. The structure includes a triazine core substituted with a methylthio group and a morpholino group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.27 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
- Bacillus subtilis: 59.5 µg/ml
- Vibrio cholerae: 59.5 µg/ml
These values suggest that the compound has promising antibacterial properties that could be further explored for therapeutic applications.
The mechanism through which this compound exerts its biological effects involves interaction with specific enzymes or receptors within biological systems. It may function as an enzyme inhibitor by binding to active sites or modulating receptor activity, influencing various cellular pathways.
Study on Antimicrobial Activity
A study published in Molecules investigated the antimicrobial effects of similar triazine derivatives. The findings suggested that structural modifications significantly impact the biological activity of triazine compounds. The presence of functional groups like methylthio was found to enhance the compound's interaction with bacterial membranes, leading to increased antimicrobial efficacy .
Enzyme Inhibition Research
Another research effort focused on the enzyme inhibition potential of triazine derivatives, including this compound. The study demonstrated that these compounds could selectively inhibit monoamine oxidase (MAO) enzymes, which are crucial in regulating neurotransmitter levels in the brain . This finding opens avenues for developing treatments for neurological disorders.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo studies to assess the compound's therapeutic potential.
- Structural optimization to enhance its efficacy and reduce potential side effects.
- Exploration of additional biological targets to broaden its application in medicinal chemistry.
Q & A
Q. What are the optimized synthetic protocols for 4-(Methylthio)-6-morpholino-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?
The compound can be synthesized via microwave-assisted one-pot multicomponent reactions. Key parameters include:
- Solvent : Polar aprotic solvents like DMF or DMSO are optimal for solubility and reaction efficiency.
- Catalyst : Acidic or basic catalysts (e.g., p-TsOH) improve cyclization of nitriles and amines.
- Microwave irradiation : Power settings (e.g., 300–600 W) and reaction time (15–30 minutes) significantly reduce synthesis time compared to conventional heating .
- Substituent effects : The methylthio and morpholino groups require precise stoichiometry to avoid side products like disubstituted triazines .
Q. What analytical techniques are critical for structural characterization of this triazine derivative?
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 3.22–3.87 ppm (morpholino protons) and δ 6.07–8.10 ppm (aromatic protons) confirm substitution patterns .
- IR : Bands at 3285 cm⁻¹ (N-H stretching) and 1211–1315 cm⁻¹ (C-N/C-S vibrations) validate functional groups .
- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 58.82%, H: 4.94%, N: 20.58%) to confirm purity .
Q. How is the compound screened for initial biological activity in anticancer research?
- In vitro cytotoxicity assays : Use lung cancer cell lines (e.g., A549) with MTT or resazurin-based viability tests.
- Apoptosis markers : Flow cytometry for Annexin V/PI staining detects apoptosis induction (e.g., 40–60% apoptosis at 10 µM) .
- Enzyme inhibition : EGFR kinase assays (IC₅₀ values < 1 µM) quantify target engagement .
Advanced Research Questions
Q. How do substituents on the triazine core influence structure-activity relationships (SAR) in antileukemic applications?
- Electron-withdrawing groups (EWGs) : Chloro or nitro substituents at the 6-position enhance antileukemic activity (e.g., IC₅₀ = 2.1 µM vs. 8.4 µM for methoxy derivatives) by increasing electrophilicity and DNA intercalation .
- Morpholino vs. piperidine : Morpholino improves solubility and bioavailability, while bulkier groups reduce cellular uptake .
- 3D-QSAR modeling : CoMFA/CoMSIA studies correlate steric bulk at the 4-position with improved binding to topoisomerase II .
Q. What computational strategies resolve contradictions in mechanistic data (e.g., EGFR vs. PI3K/mTOR inhibition)?
- Molecular docking : Compare binding affinities to EGFR (PDB: 1M17) and PI3Kγ (PDB: 2CHX). The compound’s morpholino group shows stronger hydrogen bonding with PI3K’s ATP-binding pocket .
- Pathway analysis : Transcriptomic profiling (RNA-seq) identifies downstream markers (e.g., p-AKT suppression for PI3K; caspase-3 activation for EGFR-mediated apoptosis) .
Q. How can metal complexation enhance cytotoxicity, and what are the design principles?
- Copper(II) complexes : Chelation with 2-iminocoumarin ligands increases DNA cleavage via redox cycling (e.g., IC₅₀ = 12 µM vs. 28 µM for the free ligand) .
- Structural optimization : Planar triazine-metal coordination improves intercalation into DNA grooves, validated by UV-Vis hypochromicity and circular dichroism .
Q. What methodologies assess the compound’s corrosion inhibition properties in industrial applications?
- Electrochemical studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
